2-(4-tert-butylphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butylphenoxy group, an oxan-4-yl piperidinyl moiety, and an acetamide linkage, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form tert-butylphenoxy halide.
Synthesis of oxan-4-yl piperidinyl intermediate: This involves the reaction of piperidine with oxane under specific conditions to form the oxan-4-yl piperidinyl intermediate.
Coupling reaction: The tert-butylphenoxy halide is then coupled with the oxan-4-yl piperidinyl intermediate using a suitable coupling agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to specific receptors: Interact with receptors on cell surfaces, leading to downstream signaling effects.
Inhibit enzymes: Act as an enzyme inhibitor, affecting metabolic pathways.
Modulate ion channels: Influence ion channel activity, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide analogs: Compounds with similar structures but different substituents.
Other acetamide derivatives: Compounds with acetamide linkages but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c1-23(2,3)19-4-6-21(7-5-19)28-17-22(26)24-16-18-8-12-25(13-9-18)20-10-14-27-15-11-20/h4-7,18,20H,8-17H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZJWDUQBHGQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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